[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Overview
Description
“[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C13H20N2O2 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid, which is similar to the compound , has been described in a study . The method involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular weight of the compound is 236.31 . The SMILES string representation of the molecule isCC(C)(C)OC(NCCC1=CC=C(N)C=C1)=O
. The InChI representation is 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
. Chemical Reactions Analysis
Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice . In one of the classical methods, mineral acid-catalyzed addition of isobutene to amino acids is employed .Physical and Chemical Properties Analysis
The compound is a solid . It has strong basic properties, allowing for diverse reactions with acids that lead to the formation of a wide array of products .Scientific Research Applications
Synthetic and Crystallographic Studies
Synthetic approaches towards carbamic acid esters, including methods like the reaction of amines with di-tert-butyldicarbonate (Boc anhydride), have been characterized by various analytical techniques such as elemental analysis, FT-NMR, and FT-IR spectroscopy. Crystallographic studies, utilizing single crystal X-ray diffraction, reveal the molecular conformations and interactions within the crystal structure, demonstrating the utility of these compounds in understanding molecular geometry and intermolecular interactions (Kant, Singh, & Agarwal, 2015).
Asymmetric Synthesis
Carbamic acid esters are pivotal in asymmetric synthesis, enabling the creation of chiral compounds. The synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by asymmetric Mannich reaction showcases the utility of these esters in producing chiral amino carbonyl compounds, which are crucial for developing specific pharmacological agents and studying chirality's role in chemical reactions (Yang, Pan, & List, 2009).
Photolytic Studies
The photolysis of N-aryl-carbamic acid alkyl esters provides insight into the photochemical behavior of these compounds, including the primary products and the mechanisms involved in photodegradation. Understanding the photolysis process is essential for applications in environmental chemistry and the development of light-sensitive materials (Schultze, 1973).
Polymer Science
In polymer science, carbamic acid esters are used in the design and synthesis of hydrophilic aliphatic polyesters. These compounds serve as functional groups in cyclic esters, facilitating the synthesis of polymers with specific properties, such as biodegradability and biocompatibility. The application extends to medical devices and environmentally friendly materials (Trollsås et al., 2000).
Deprotection in Organic Synthesis
The deprotection of tert-butyl carbamates, esters, and ethers using mild reagents highlights the importance of carbamic acid esters in synthetic chemistry. These processes are crucial for the selective removal of protecting groups, facilitating the synthesis of complex molecules with high yield and purity (Li et al., 2006).
Mechanism of Action
Mode of Action
Carbamates typically work by forming a covalent bond with an active site of an enzyme, temporarily inhibiting its function .
Biochemical Pathways
Carbamates in general are known to affect a variety of biochemical pathways, particularly those involving enzymes such as acetylcholinesterase .
Pharmacokinetics
Carbamates are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Carbamates are known to cause a temporary inhibition of certain enzymes, leading to an accumulation of neurotransmitters in the synaptic cleft and prolonged nerve impulses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the stability of carbamates can be affected by the pH of the environment, with extreme pH values leading to hydrolysis .
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)propan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,15H2,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPYVWJWADJIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264916-40-7 | |
Record name | tert-butyl N-[2-(4-aminophenyl)propan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.